molecular formula C26H34O6 B14410992 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- CAS No. 84710-32-7

2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)-

Cat. No.: B14410992
CAS No.: 84710-32-7
M. Wt: 442.5 g/mol
InChI Key: KGVZBKUYBZGQCZ-YMIBRCGYSA-N
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Description

2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions depend on the specific transformation desired, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Known for its aromatic properties and used in fragrances.

    p-Hydroxyphenylethanol: Studied for its biological activities.

    4-Hydroxybenzaldehyde: Used in the synthesis of various organic compounds.

Uniqueness

2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((1R,4aR,6S,8aS)-1,4,4a,5,6,7,8,8a-octahydro-6-hydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)methoxy)- stands out due to its unique structure, which combines the benzopyran core with a complex side chain

Properties

CAS No.

84710-32-7

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

7-[[(1R,4aR,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methoxy]-6,8-dimethoxychromen-2-one

InChI

InChI=1S/C26H34O6/c1-15-7-9-19-25(2,3)20(27)11-12-26(19,4)17(15)14-31-23-18(29-5)13-16-8-10-21(28)32-22(16)24(23)30-6/h7-8,10,13,17,19-20,27H,9,11-12,14H2,1-6H3/t17-,19+,20+,26-/m1/s1

InChI Key

KGVZBKUYBZGQCZ-YMIBRCGYSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@@H]1COC3=C(C=C4C=CC(=O)OC4=C3OC)OC)(CC[C@@H](C2(C)C)O)C

Canonical SMILES

CC1=CCC2C(C(CCC2(C1COC3=C(C=C4C=CC(=O)OC4=C3OC)OC)C)O)(C)C

Origin of Product

United States

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